molecular formula C9H13NOSi B6283770 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole CAS No. 2344681-35-0

5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

Cat. No. B6283770
CAS RN: 2344681-35-0
M. Wt: 179.3
InChI Key:
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Description

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “5-methyl” part indicates a methyl group attached to the 5th carbon of the oxazole ring. The “[2-(trimethylsilyl)ethynyl]” part suggests an ethynyl group (a carbon-carbon triple bond) attached to the 2nd carbon of the ring, with a trimethylsilyl group attached to the ethynyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered oxazole ring with various substituents attached at the 2nd and 5th carbons. The exact structure would depend on the specific locations and orientations of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific reagents and conditions used. The presence of the ethynyl group could potentially allow for reactions involving the formation or breaking of carbon-carbon triple bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific chemical structure. For example, similar compounds like “4-[(Trimethylsilyl)ethynyl]benzaldehyde” have a molecular weight of 202.32 and a melting point of 66-70 °C .

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the context in which it is used. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific chemical structure and how it is handled. For example, similar compounds like “2-[(Trimethylsilyl)ethynyl]aniline” are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research and development involving this compound would likely depend on its specific properties and potential applications. Without more specific information, it’s difficult to predict the exact future directions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-methyl-2-nitropropane", "2-bromoethyltrimethylsilane", "Sodium hydride", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Oxalyl chloride", "Dimethylformamide", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-2-nitropropane with sodium borohydride in methanol to yield 2-methyl-2-aminopropane", "Step 2: Alkylation of 2-methyl-2-aminopropane with 2-bromoethyltrimethylsilane in the presence of sodium hydride in dimethylformamide to yield 2-(trimethylsilyl)ethylamine", "Step 3: Reaction of 2-(trimethylsilyl)ethylamine with oxalyl chloride in the presence of dimethylformamide to yield 2-(trimethylsilyl)acetonitrile", "Step 4: Addition of acetic anhydride and triethylamine to 2-(trimethylsilyl)acetonitrile in ethyl acetate to yield 2-(trimethylsilyl)acetamide", "Step 5: Reaction of 2-(trimethylsilyl)acetamide with acetic acid and hydrochloric acid to yield 5-methyl-4-(2-(trimethylsilyl)ethyl)-1,2-oxazole", "Step 6: Removal of the trimethylsilyl group using sodium bicarbonate and water to yield 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole" ] }

CAS RN

2344681-35-0

Molecular Formula

C9H13NOSi

Molecular Weight

179.3

Purity

80

Origin of Product

United States

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